4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate

Description

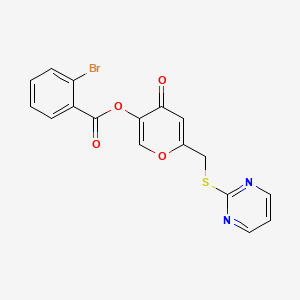

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate (CAS: 877635-77-3) is a derivative of kojic acid, featuring a pyrimidin-2-ylthio methyl group at the 6-position of the pyran ring and a 2-bromobenzoate ester at the 3-position. This structure is part of a broader class of APJ receptor antagonists initially identified through high-throughput screening (HTS) of ~330,600 compounds in the NIH Molecular Libraries Program . While the 4-nitrobenzoate analog (ML221, CAS: 877636-42-5) has been extensively studied as the first selective APJ antagonist, the 2-bromo variant represents a structural modification aimed at exploring substituent effects on activity and pharmacokinetics .

Properties

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN2O4S/c18-13-5-2-1-4-12(13)16(22)24-15-9-23-11(8-14(15)21)10-25-17-19-6-3-7-20-17/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWAIMPMWRVYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, thiol compounds, and bromobenzoic acid. The key steps in the synthesis may involve:

Formation of the pyran ring: This can be achieved through cyclization reactions involving appropriate precursors.

Thioether formation:

Esterification: The final step involves the esterification of the pyran derivative with 2-bromobenzoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate would depend on its specific interactions with molecular targets. These could include:

Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

Receptor binding: It could bind to receptors, modulating cellular signaling pathways.

DNA/RNA interaction: The compound might interact with nucleic acids, influencing gene expression.

Comparison with Similar Compounds

Structural Modifications and Activity Trends

Key structural variations among analogs involve substitutions on the benzoate ring and the pyrimidin-2-ylthio moiety. Below is a comparative analysis:

Key Observations :

- Positional Sensitivity : The 4-nitro substituent in ML221 confers the highest potency, with IC50 values of 0.70 μM (cAMP assay) and 1.75 μM (β-arrestin recruitment). Para-substituted analogs (4-Br, 4-CF₃) retain activity but are less potent than ML221, suggesting the nitro group’s electron-withdrawing properties enhance binding .

- Ortho-Substitution Effects: The 2-bromo derivative’s activity remains uncharacterized in published studies.

- Thioether Modifications: Oxidation of the pyrimidin-2-ylthio group or replacement with non-sulfur linkers (e.g., amides, sulfonates) abolished activity, underscoring the necessity of the thioether bridge for APJ antagonism .

Pharmacokinetic and Physicochemical Properties

While ADMET data for the 2-bromo derivative are unavailable, ML221’s profile provides a benchmark:

| Property | ML221 (4-nitrobenzoate) | 2-Bromobenzoate (Predicted) |

|---|---|---|

| Solubility (pH 7.4) | Poor (14 μM) | Likely worse (bromine hydrophobicity) |

| Plasma Stability | Rapid degradation in liver homogenates | Similar instability expected |

| Permeability (PAMPA) | Moderate | Moderate (bulky Br may reduce permeability) |

| Toxicity (HeLa cells) | >50 μM (non-toxic) | Not reported |

Insights :

Selectivity and Off-Target Effects

ML221 exhibits a clean selectivity profile, with negligible activity against 29 GPCRs except κ-opioid and benzodiazepine receptors (<50% inhibition at 10 μM) . No selectivity data exist for the 2-bromo variant, but structural conservation suggests similar off-target risks.

Biological Activity

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate, also known as ML221, is a compound that has garnered attention for its biological activity, particularly as an antagonist of the apelin receptor (APJ). This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C17H14BrN3O4S

- Molecular Weight : Approximately 404.27 g/mol

- CAS Number : Not specifically listed in the search results, but similar compounds have CAS numbers like 877636-42-5.

ML221 acts primarily as an antagonist of the apelin receptor (APJ), which plays a crucial role in various physiological processes including cardiovascular regulation and metabolic functions. The compound exhibits selective inhibition of the APJ receptor with an IC50 value of approximately 0.70 µM in cAMP assays and 1.75 µM in β-arrestin assays, showcasing its potency and selectivity over related receptors such as the angiotensin II type 1 receptor (AT1) with a >37-fold selectivity .

Cardiovascular Implications

Research indicates that apelin signaling is vital for cardiovascular health. Inhibition of the APJ receptor by ML221 can lead to significant effects on heart function and blood pressure regulation. For instance, studies have shown that blocking this receptor can mitigate pathological cardiac remodeling .

Cancer Research

ML221's role in cancer biology has also been explored. It has been found that inhibition of the apelin/APJ axis can decrease cholangiocarcinoma growth, suggesting potential therapeutic applications in cancer treatment .

Toxicity Profile

Notably, ML221 demonstrates a favorable toxicity profile with no observed toxicity towards human hepatocytes at concentrations exceeding 50 µM, indicating a safety margin for potential therapeutic use .

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are recommended for preparing 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate?

The synthesis typically involves three steps:

- Step 1: Chlorination of kojic acid using thionyl chloride to form 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one .

- Step 2: Alkylation of pyrimidine-2-thiol with the chlorinated intermediate under basic conditions (e.g., sodium methoxide in acetonitrile) .

- Step 3: Esterification with 2-bromobenzoyl chloride using cesium carbonate as a base in acetonitrile . Key considerations include optimizing reaction time, solvent polarity, and temperature to maximize yield (reported ~60–95% for analogous compounds). Purity is confirmed via HPLC and NMR.

Q. How can the structure of this compound be validated?

Use a combination of:

- 1H/13C NMR to confirm substituent positions (e.g., pyrimidine thioether at C6, bromobenzoate at C3) .

- IR spectroscopy to identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the ester and pyranone groups) .

- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (calculated: ~437.2 g/mol for C₁₈H₁₂BrN₂O₄S) .

Q. What are the primary challenges in achieving high purity?

- Byproduct formation during esterification (e.g., hydrolysis of the benzoate group). Mitigate by using anhydrous solvents and controlled reaction pH.

- Residual solvents (e.g., acetonitrile). Purify via recrystallization or column chromatography .

Advanced Research Questions

Q. How does the bromine substituent influence biological activity compared to other halogenated analogs?

- Receptor binding : Bromine’s electronegativity and steric bulk may enhance hydrophobic interactions with target proteins (e.g., APJ receptor). Compare IC₅₀ values against 4-fluoro, 4-chloro, and 4-nitro analogs using cAMP inhibition assays .

- Solubility : Bromine reduces aqueous solubility compared to fluoro analogs. Address via co-solvents (e.g., DMSO:PBS mixtures) or prodrug strategies .

Q. What in vitro assays are suitable for evaluating target engagement?

- cAMP inhibition : Measure APJ antagonism using HEK293 cells transfected with APJ receptors. Treat with apelin-13 (agonist) and test compound, then quantify cAMP via ELISA .

- β-arrestin recruitment : Use a DiscoveRx PathHunter® assay to monitor β-arrestin binding post-APJ activation .

- Selectivity screening : Test against related GPCRs (e.g., AT1, κ-opioid receptors) to rule off-target effects .

Q. How can metabolic stability be improved for in vivo studies?

- Microsomal stability assays : Incubate with human/mouse liver microsomes; identify metabolic hotspots (e.g., ester hydrolysis).

- Structural modifications : Replace the ester with a stable bioisostere (e.g., amide) or introduce methyl groups to hinder enzymatic cleavage .

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported biological activities of halogenated analogs?

- Case study : While 4-bromo and 4-trifluoromethyl benzoates show APJ antagonism (IC₅₀ < 5 μM), 4-methoxy analogs are inactive .

- Hypothesis : Electron-withdrawing groups (Br, CF₃) enhance binding via dipole interactions, whereas electron-donating groups (OCH₃) disrupt charge complementarity. Validate via molecular docking and QSAR modeling .

Q. What analytical methods differentiate degradation products during stability studies?

- HPLC-MS : Monitor hydrolysis of the ester group to 2-bromobenzoic acid and the pyranone-thioether intermediate .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; quantify degradation using peak area normalization .

Structure-Activity Relationship (SAR) Considerations

Q. Which structural features are critical for APJ receptor antagonism?

- Pyranone core : Essential for scaffold rigidity. Removal reduces activity by >90% .

- Pyrimidine thioether : Substitution with non-aromatic thiols (e.g., alkyl) abolishes activity, suggesting π-π stacking is key .

- Bromobenzoate position : Para-substitution (vs. ortho/meta) optimizes steric fit in the APJ binding pocket .

Q. How to design analogs with improved pharmacokinetic profiles?

- LogP optimization : Target LogP ~2–3 (calculated via XLogP3) to balance membrane permeability and solubility .

- Pro-drugs : Mask the ester with cleavable groups (e.g., acyloxyalkyl) to enhance oral bioavailability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.